HC-258

Description

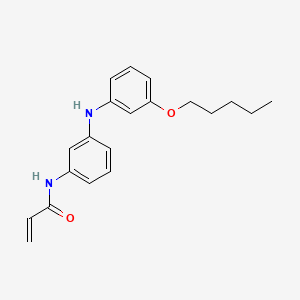

Structure

3D Structure

Properties

Molecular Formula |

C20H24N2O2 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide |

InChI |

InChI=1S/C20H24N2O2/c1-3-5-6-13-24-19-12-8-11-18(15-19)21-16-9-7-10-17(14-16)22-20(23)4-2/h4,7-12,14-15,21H,2-3,5-6,13H2,1H3,(H,22,23) |

InChI Key |

DRNWDLKBRAQXNH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)NC2=CC(=CC=C2)NC(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

HC-258: A Covalent TEAD Inhibitor Modulating the Hippo Pathway

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is frequently implicated in cancer development. The transcriptional coactivators Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway. Their oncogenic activity is mediated through interaction with the TEAD family of transcription factors. HC-258 has emerged as a potent and specific small molecule inhibitor that targets TEAD proteins, offering a promising therapeutic strategy for cancers driven by Hippo pathway dysregulation. This document provides a comprehensive overview of the mechanism of action of HC-258, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization.

Introduction to the Hippo Pathway and TEAD Transcription Factors

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ by promoting their cytoplasmic sequestration and degradation.[1][2][3][4] When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors (TEAD1-4) to drive the expression of genes involved in cell proliferation, survival, and migration.[4][5][6] Dysregulation of the Hippo pathway, often through mutations in upstream components like NF2, leads to the constitutive activation of YAP/TAZ-TEAD, promoting tumorigenesis.[7][8]

TEAD proteins are characterized by a highly conserved TEA domain for DNA binding and a C-terminal YAP/TAZ-binding domain.[9] Crucially, TEAD activity is regulated by post-translational modification, specifically S-palmitoylation at a conserved cysteine residue within a central lipid pocket.[5][10] This lipidation is essential for TEAD stability and its interaction with YAP/TAZ.[5][10] The druggability of this lipid pocket has paved the way for the development of small molecule inhibitors aimed at disrupting TEAD function.[5][7]

HC-258: A Covalent TEAD Inhibitor

HC-258 is a novel small molecule designed as a covalent inhibitor of TEAD transcription factors.[9][11] It is derived from flufenamic acid and features an oxopentyl chain that mimics palmitic acid, the endogenous ligand of the TEAD lipid pocket, and an acrylamide (B121943) "warhead" that forms a covalent bond with a key cysteine residue.[11]

Mechanism of Action

The primary mechanism of action of HC-258 involves its direct and covalent binding to the TEAD lipid pocket.[9][11]

-

Covalent Binding: HC-258's acrylamide group specifically reacts with the conserved cysteine residue (Cys380 in hTEAD2) located within the palmitate-binding pocket of TEAD proteins.[9] This irreversible binding effectively blocks the pocket.

-

Disruption of TEAD Function: By covalently modifying the lipid pocket, HC-258 is thought to disrupt the normal function of TEAD. While it does not directly inhibit the YAP-TEAD protein-protein interaction in some assays, it leads to a significant reduction in the transcription of YAP/TAZ-TEAD target genes.[9][11] This suggests that the covalent modification allosterically modulates TEAD's transcriptional activity or stability.

-

Inhibition of Target Gene Expression: Treatment with HC-258 leads to a marked decrease in the mRNA levels of well-established YAP/TAZ-TEAD target genes, including CTGF (Connective Tissue Growth Factor), CYR61 (Cysteine-Rich Angiogenic Inducer 61), AXL (AXL Receptor Tyrosine Kinase), and NF2.[9][11]

-

Antiproliferative and Anti-migratory Effects: Consequently, by suppressing the transcriptional output of the oncogenic YAP/TAZ-TEAD complex, HC-258 inhibits cancer cell proliferation and migration.[9][11]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for HC-258 and its effects.

| Parameter | Value | Assay | Cell Line/System | Reference |

| Kdisp | 3.6 μM | Fluorescence Polarization (FP) assay with bodipy-PA | Recombinant hTEAD4 | [9] |

Table 1: Biochemical Activity of HC-258

| Target Gene | Cell Line | Treatment Concentration | Treatment Duration | Fold Change in mRNA Level | Reference |

| CTGF | MDA-MB-231 | 10 μM | 48 h | Significant Reduction | [11] |

| CYR61 | MDA-MB-231 | 10 μM | 48 h | Significant Reduction | [11] |

| AXL | MDA-MB-231 | 10 μM | 48 h | Significant Reduction | [11] |

| NF2 | MDA-MB-231 | 10 μM | 48 h | Significant Reduction | [11] |

Table 2: Effect of HC-258 on YAP/TAZ-TEAD Target Gene Expression

| Assay | Cell Line | Treatment Concentration | Treatment Duration | Effect | Reference |

| Cell Migration Assay | MDA-MB-231 | 10 μM | 48 h | Strong inhibition of cell migration | [9][11] |

Table 3: Cellular Activity of HC-258

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of HC-258 in the Hippo signaling pathway.

References

- 1. Hippo signaling is a potent in vivo growth and tumor suppressor pathway in the mammalian liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hippo Signaling Pathway: A Candidate New Drug Target for Malignant Tumors - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mechanisms of Hippo pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hippo signalling pathway and its implications in human health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

- 9. Development of HC-258, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

HC-258: A Covalent Inhibitor Targeting the YAP-TEAD Transcriptional Complex

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in various cancers, making it a compelling target for therapeutic intervention. The transcriptional coactivator Yes-associated protein (YAP) and its interaction with the TEA domain (TEAD) family of transcription factors are the final effectors of this pathway. The formation of the YAP-TEAD complex is essential for driving the expression of pro-proliferative and anti-apoptotic genes.[1][2] HC-258 is a novel small molecule that acts as a covalent inhibitor of TEAD, effectively disrupting the YAP-TEAD-driven transcriptional program. This guide provides an in-depth technical overview of HC-258, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

The YAP-TEAD Signaling Pathway

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates YAP, leading to its cytoplasmic retention and degradation.[3] In the "Hippo-off" state, unphosphorylated YAP translocates to the nucleus and binds to TEAD transcription factors.[4] This interaction is crucial as TEAD proteins themselves lack a transcriptional activation domain and rely on YAP to recruit the necessary cellular machinery to initiate gene transcription.[1][2] The YAP-TEAD complex then drives the expression of target genes such as CTGF, CYR61, AXL, and NF2, which are involved in cell proliferation, migration, and survival.[1][5]

References

The Structure-Activity Relationship of HC-258: A Covalent TEAD Inhibitor Targeting the Hippo Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

HC-258 is a novel covalent inhibitor of the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors, key downstream effectors of the Hippo signaling pathway.[1][2] Dysregulation of the Hippo pathway is implicated in a variety of cancers, making TEAD an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of HC-258, detailing its mechanism of action, biological activities, and the experimental protocols used for its characterization.

Chemical Structure and Analogs

HC-258 is a derivative of flufenamic acid (FA), a non-steroidal anti-inflammatory drug, and was rationally designed to incorporate features that enhance its binding to the palmitic acid (PA) binding pocket of TEAD proteins.[1][2] The structure of HC-258 features a pentyloxy chain that mimics the endogenous ligand palmitic acid and an acrylamide (B121943) "warhead" that forms a covalent bond with a specific cysteine residue (Cys380) within the TEAD binding pocket.[1][3]

The development of HC-258 involved the synthesis and evaluation of several analogs, including its ortho-isomer, compound 27. The comparative analysis of these compounds has been instrumental in elucidating the SAR of this chemical series.

Quantitative Structure-Activity Relationship Data

The biological activity of HC-258 and its key analogs was evaluated using a fluorescence polarization (FP) assay to determine their ability to displace a fluorescently labeled probe from the TEAD lipid-binding pocket, a quantitative real-time PCR (qPCR) assay to measure the transcriptional repression of TEAD target genes, and a cell migration assay to assess their phenotypic effects in a cancer cell line.

| Compound | Structure | Kdisp (μM) [a] | CTGF [b] | AXL [b] | Cyr61 [b] | NF2 [b] | Cell Migration Inhibition (%) [c] |

| HC-258 | N-(3-((3-(pentyloxy)phenyl)amino)phenyl)acrylamide | 3.6 | Strong Reduction | Strong Reduction | Strong Reduction | Strong Reduction | ~80 |

| Compound 27 | N-(2-((3-(pentyloxy)phenyl)amino)phenyl)acrylamide | > 20 | Moderate Reduction | No Impact | Moderate Reduction | No Impact | ~40 |

| Flufenamic Acid (FA) | 2-{[3-(Trifluoromethyl)phenyl]amino}benzoic acid | ND [d] | No Impact | No Impact | No Impact | No Impact | ~0 |

| Compound 28 | Control Compound | ND [d] | No Impact | No Impact | No Impact | No Impact | ~0 |

Table 1: Structure-Activity Relationship of HC-258 and Analogs. [a] Displacement constant (Kdisp) determined by fluorescence polarization assay.[3] [b] Relative gene expression levels in MDA-MB-231 cells determined by qPCR. "Strong Reduction" indicates a significant decrease in transcript levels, "Moderate Reduction" indicates a less pronounced decrease, and "No Impact" indicates no significant change.[1] [c] Approximate percentage of inhibition of MDA-MB-231 cell migration at 10 μM after 48 hours.[3] [d] Not determined.

Experimental Protocols

Fluorescence Polarization (FP) Assay

This assay was employed to determine the displacement constant (Kdisp) of the synthesized compounds for the TEAD protein.

-

Protein: Recombinant hTEAD2 (residues 217-447) was used.

-

Probe: A bodipy-labeled palmitic acid analog (bodipy-PA) was used as the fluorescent probe.

-

Procedure:

-

hTEAD2 protein was incubated with the bodipy-PA probe in an appropriate assay buffer.

-

Increasing concentrations of the test compounds (HC-258, compound 27, etc.) were added to the protein-probe mixture.

-

The fluorescence polarization was measured at each compound concentration.

-

The Kdisp value was calculated by fitting the data to a competitive binding model. This value represents the concentration of the compound required to displace 50% of the fluorescent probe.

-

Quantitative Real-Time PCR (qPCR)

The effect of the compounds on the expression of TEAD target genes was quantified using qPCR in the MDA-MB-231 breast cancer cell line.

-

Cell Line: MDA-MB-231 cells were used.

-

Treatment: Cells were treated with the test compounds (10 μM) or vehicle (DMSO) for a specified period.

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from the treated cells, and first-strand cDNA was synthesized using reverse transcriptase.

-

qPCR: Real-time PCR was performed using specific primers for the target genes (CTGF, AXL, Cyr61, and NF2) and a reference housekeeping gene for normalization.

-

Data Analysis: The relative gene expression was calculated using the ΔΔCt method, comparing the expression levels in compound-treated cells to those in vehicle-treated cells.

Cell Migration Assay

The inhibitory effect of the compounds on cancer cell migration was assessed using a scratch wound healing assay with MDA-MB-231 cells.

-

Cell Line: MDA-MB-231 cells were seeded in a multi-well plate and grown to confluence.

-

Wound Creation: A scratch was made in the confluent cell monolayer using a sterile pipette tip or a specialized tool to create a cell-free gap.

-

Treatment: The cells were then treated with the test compounds (10 μM) or vehicle (DMSO).

-

Imaging: The wound area was imaged at the beginning of the experiment (0 hours) and after a set period (e.g., 48 hours).

-

Quantification: The closure of the wound was quantified by measuring the area of the cell-free gap at the different time points. The percentage of migration inhibition was calculated by comparing the wound closure in compound-treated wells to that in vehicle-treated wells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Hippo signaling pathway and the experimental workflow used to characterize HC-258.

Figure 1. The Hippo Signaling Pathway and the Mechanism of Action of HC-258.

Figure 2. Experimental Workflow for the Characterization of HC-258.

Conclusion

HC-258 represents a significant advancement in the development of covalent TEAD inhibitors. Its design, based on the flufenamic acid scaffold with the strategic incorporation of a pentyloxy chain and an acrylamide warhead, has resulted in a potent inhibitor of the Hippo pathway's transcriptional output. The structure-activity relationship data clearly demonstrates the importance of the acrylamide's position for optimal activity, as highlighted by the reduced potency of its ortho-isomer, compound 27. The detailed experimental protocols provided herein offer a robust framework for the evaluation of future TEAD inhibitors. As a potent and well-characterized tool compound, HC-258 will be invaluable for further elucidating the role of TEAD in cancer and other diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of HC-258, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of HC-258, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anti-Proliferative Effects of TKI-258 (Dovitinib) on Cancer Cells

Disclaimer: Initial searches for "HC-258" did not yield relevant information on a compound with anti-cancer properties. This document proceeds under the assumption that the intended compound of interest was TKI-258 , also known as Dovitinib , a well-documented multi-targeted tyrosine kinase inhibitor.

This technical guide provides a comprehensive overview of the effects of TKI-258 (Dovitinib) on cancer cell proliferation, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

TKI-258 (Dovitinib) is an orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs).[1][2][3][4] Its primary targets include Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3), Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][3][5] Additionally, it exhibits inhibitory activity against other RTKs such as c-Kit, FLT3, and CSF-1R.[2][3][6] By competitively binding to the ATP-binding sites of these kinases, Dovitinib inhibits their autophosphorylation and subsequent activation, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[6]

Quantitative Analysis of Anti-Proliferative Activity

The anti-proliferative efficacy of Dovitinib has been quantified across a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The tables below summarize the IC50 values from various preclinical studies.

Table 1: IC50 Values of Dovitinib in Breast Cancer Cell Lines

| Cell Line | FGFR Amplification Status | IC50 (nmol/L) |

| MDA-MB-134 | FGFR1 amplified | 190 |

| SUM52 | FGFR2 amplified | 180 |

| Multiple Lines | No FGFR amplification | >2,000 |

Data sourced from a study on FGFR-amplified breast cancers, where proliferation was assessed after a 72-hour exposure to Dovitinib.[7]

Table 2: IC50 Values of Dovitinib in Colorectal Cancer Cell Lines

| Cell Line | Mutation Status | IC50 (nM) |

| LoVo | KRASG13D BRAFwt | 130 |

| HT-29 | KRASwt BRAFV600E | 2,530 |

These values were determined using a cell viability assay and highlight differential sensitivity based on the mutational profile of the cancer cells.[1]

Table 3: IC50 Values of Dovitinib in Multiple Myeloma Cell Lines

| Cell Line | FGFR3 Mutation Status | IC50 (nM) |

| KMS11 | FGFR3-Y373C | 90 |

| OPM2 | FGFR3-K650E | 90 |

| KMS18 | FGFR3-G384D | 550 |

These cell lines, expressing various activated mutants of FGFR3, were shown to be sensitive to Dovitinib's inhibitory effects on proliferation.[8]

Table 4: General Kinase Inhibition Profile of Dovitinib

| Kinase Target | IC50 (nM) |

| FLT3 | 1 |

| c-Kit | 2 |

| FGFR1 | 8 |

| FGFR3 | 9 |

| VEGFR1 | 10 |

| VEGFR2 | 13 |

| VEGFR3 | 8 |

| PDGFRα | 27 |

| PDGFRβ | 210 |

| CSF-1R | 36 |

These IC50 values were determined in cell-free kinase assays and demonstrate the multi-targeted nature of Dovitinib.[2]

Key Signaling Pathways Modulated by TKI-258

Dovitinib exerts its anti-proliferative effects by modulating several critical signaling pathways.

-

RAS-RAF-MAPK Pathway: By inhibiting upstream RTKs like FGFR and PDGFR, Dovitinib effectively suppresses the phosphorylation of downstream effectors in the MAPK/ERK pathway, which is a central regulator of cell proliferation.[1][5][6]

-

PI3K-AKT Pathway: Inhibition of RTKs by Dovitinib also leads to the downregulation of the PI3K-AKT signaling cascade, a key pathway for promoting cell survival and proliferation.[1][5][9]

-

STAT3 Pathway: Dovitinib has been shown to downregulate the phosphorylation of STAT3, a transcription factor that controls the expression of genes involved in cell survival and apoptosis.[10][11] This effect is mediated, at least in part, by the activation of the protein tyrosine phosphatase SHP-1.[10][11]

Below are Graphviz diagrams illustrating these pathways and a general experimental workflow.

References

- 1. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dovitinib (TKI258) | GIST Support International [gistsupport.org]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. tandfonline.com [tandfonline.com]

- 6. erk12.com [erk12.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Dovitinib Triggers Apoptosis and Autophagic Cell Death by Targeting SHP-1/p-STAT3 Signaling in Human Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Discovery and Development of a Targeted Tyrosine Kinase Inhibitor

Disclaimer: Initial searches for a compound designated "HC-258" did not yield specific results within publicly available scientific literature. To fulfill the structural and content requirements of this request, this guide will use Imatinib (B729) (Gleevec®) as a well-documented substitute. The data, pathways, and protocols presented herein pertain to Imatinib and serve as an illustrative example of a comprehensive technical whitepaper for a targeted therapeutic agent.

Executive Summary

This document provides a detailed technical overview of the discovery, development, mechanism of action, and preclinical/clinical evaluation of Imatinib, a pioneering tyrosine kinase inhibitor. Imatinib represents a paradigm shift in cancer therapy, moving from non-specific cytotoxic agents to rationally designed, molecularly targeted drugs.[1][2] It selectively inhibits the Bcr-Abl tyrosine kinase, the molecular driver of Chronic Myeloid Leukemia (CML), as well as other tyrosine kinases such as c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR).[3][4] This guide summarizes key quantitative efficacy data, details essential experimental methodologies for its evaluation, and provides visual diagrams of its core signaling pathways and associated experimental workflows.

Discovery and Development

The development of Imatinib is a landmark example of rational drug design.[5] Following the discovery of the Philadelphia chromosome and its resultant Bcr-Abl fusion protein as the causative agent of CML, a targeted search was initiated for a molecule that could specifically inhibit this constitutively active kinase.[5][6]

-

Lead Identification: Scientists at Ciba-Geigy (now Novartis) screened chemical libraries to find a compound that could block the ATP-binding site of the Abl kinase.[1][5] High-throughput screening identified the 2-phenylaminopyrimidine class of compounds as a promising starting point.[5]

-

Lead Optimization: This lead compound was systematically modified to enhance its binding affinity and specificity for the Abl kinase. The introduction of methyl and benzamide (B126) groups, and later a polar N-methylpiperazine side chain to improve solubility and bioavailability, resulted in the creation of STI-571, later named Imatinib.[2][5]

-

Clinical Translation: Driven by researchers including Brian Druker, the first clinical trial for Imatinib began in 1998.[3][6] The trials showed unprecedented efficacy in CML patients who had failed previous therapies.[2] This remarkable success led to a rapid FDA approval in May 2001, just two and a half years after the new drug application was submitted.[3][5] Its success has transformed CML from a fatal leukemia into a manageable chronic condition for most patients and has paved the way for the development of numerous other targeted cancer therapies.[6][7]

Quantitative Data

In Vitro Potency and Selectivity

The inhibitory activity of Imatinib has been quantified against its primary kinase targets in both biochemical (cell-free) and cellular assays.

Table 1: Imatinib IC50 Values in Cell-Free (Biochemical) Assays

| Kinase Target | IC50 (nM) | Reference(s) |

|---|---|---|

| v-Abl | 600 | [8][9] |

| c-Abl | 400 | [8] |

| c-Kit | 100 | [8][9] |

| PDGFRα | 71 | [8] |

| PDGFRβ | 607 |[8] |

Table 2: Imatinib IC50 Values in Cell-Based Assays

| Cell Line | Primary Target | Assay Type | IC50 (µM) | Reference(s) |

|---|---|---|---|---|

| K562 (CML) | BCR-ABL | Cytotoxicity (MTT) | 0.08 - 0.27 | [8][10] |

| MEG-01 (CML) | BCR-ABL | Growth Inhibition | 0.089 | [9] |

| ZR-75-1 (Breast Cancer) | PDGFR/c-Kit | Growth Inhibition | 3.92 | [11] |

| MDA-MB-231 (Breast Cancer) | PDGFR/c-Kit | Growth Inhibition | 5.5 | [11] |

| A549 (Lung Cancer) | PDGFR/c-Kit | Growth Inhibition | 2 - 3 | [8][12] |

| GIST-T1 (GIST) | c-Kit | Proliferation | ~0.05 | |

Clinical Efficacy in Chronic Myeloid Leukemia (Chronic Phase)

The landmark International Randomized Study of Interferon and STI571 (IRIS) trial established Imatinib as the standard of care for newly diagnosed CML.

Table 3: Key Efficacy Endpoints from the IRIS Trial

| Endpoint | Timepoint | Imatinib (400 mg/day) | Reference(s) |

|---|---|---|---|

| Complete Hematologic Response (CHR) | - | 98% | [3] |

| Complete Cytogenetic Response (CCyR) | 12 Months | 65% | [13] |

| Complete Cytogenetic Response (CCyR) | 18 Months | 85.2% | [14] |

| Major Molecular Response (MMR) | 12 Months | 31.7% - 40% | [13][15] |

| Major Molecular Response (MMR) | 18 Months | 56.4% | [13] |

| Estimated Overall Survival | 7 Years | 86% |[15] |

Pharmacokinetic Properties

Table 4: Key Pharmacokinetic Parameters of Imatinib

| Parameter | Value | Reference(s) |

|---|---|---|

| Bioavailability | 98% | [16][17] |

| Time to Peak Plasma Conc. (Tmax) | 2 - 4 hours | [16][18] |

| Plasma Protein Binding | ~95% | [16][17] |

| Metabolism | Hepatic (primarily via CYP3A4) | [16][19] |

| Major Active Metabolite | CGP74588 (N-desmethyl derivative) | [16][19] |

| Elimination Half-Life (t½) | ~18 hours (Imatinib), ~40 hours (Metabolite) |[5][19] |

Mechanism of Action and Signaling Pathways

Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases.[4][20] In CML, it binds to the ABL kinase domain of the Bcr-Abl oncoprotein, stabilizing its inactive conformation.[21] This action blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that lead to uncontrolled cell proliferation and survival.[21][22]

Bcr-Abl Signaling Pathway in CML

The constitutively active Bcr-Abl kinase drives CML by activating multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell cycle progression and inhibit apoptosis.[23][24][25]

c-Kit and PDGFR Signaling

In other cancers like Gastrointestinal Stromal Tumors (GIST), Imatinib targets gain-of-function mutations in the receptor tyrosine kinases c-Kit and PDGFR. By blocking the kinase activity of these receptors, Imatinib prevents downstream signaling that drives tumor growth.

Key Experimental Protocols

Cell Viability / Cytotoxicity Assay (MTT Protocol)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with Imatinib.

Materials:

-

Target cancer cell line (e.g., K562 for CML)

-

Complete cell culture medium (e.g., RPMI 1640 + 10% FBS)[10]

-

Imatinib mesylate stock solution (dissolved in DMSO or water)[10]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[26][27]

-

96-well flat-bottom plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2).[26]

-

Imatinib Treatment: Prepare serial dilutions of Imatinib in culture medium. Add 100 µL of the diluted solutions to the appropriate wells to achieve final desired concentrations. Include vehicle-only (e.g., DMSO) control wells.[26]

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.[10]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.[26]

-

Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[26][27]

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm (or 490-540 nm depending on the protocol) using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the % viability against the log of the Imatinib concentration to generate a dose-response curve and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of Imatinib to inhibit the phosphorylation activity of a purified kinase enzyme.

Materials:

-

Purified recombinant kinase (e.g., c-Abl, c-Kit)

-

Specific kinase substrate (e.g., a synthetic peptide)

-

Kinase reaction buffer

-

ATP (often radiolabeled, e.g., [γ-³³P]-ATP, or for non-radioactive methods, cold ATP)

-

Imatinib serial dilutions

-

Stop solution (e.g., SDS-PAGE loading buffer or EDTA solution)

Procedure:

-

Reaction Setup: In a microplate or reaction tube, combine the purified kinase, its specific substrate, and the kinase reaction buffer.

-

Inhibitor Incubation: Add the serially diluted Imatinib solutions to the reaction mixture. Include a no-inhibitor control. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[8]

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Reaction Incubation: Incubate the mixture for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).[8]

-

Terminate Reaction: Stop the reaction by adding a stop solution.

-

Detection: Quantify the amount of phosphorylated substrate. This can be done through various methods:

-

Radiometric: Spotting the mixture on a filter membrane, washing away unincorporated [γ-³³P]-ATP, and measuring remaining radioactivity with a scintillation counter.

-

ELISA-based: Using a phosphorylation-specific antibody to detect the product.

-

Western Blot: Separating products by SDS-PAGE and probing with a phospho-specific antibody.[8]

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each Imatinib concentration relative to the no-inhibitor control. Determine the IC50 from the resulting dose-response curve.

Western Blot for Phospho-Protein Analysis

This protocol is used to assess the effect of Imatinib on the phosphorylation state of Bcr-Abl and its downstream targets within whole cells.

Materials:

-

K562 cells or other relevant cell lines

-

Imatinib

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-CrkL, anti-CrkL, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Culture cells and treat with various concentrations of Imatinib for a specified time (e.g., 2-6 hours).[26]

-

Cell Lysis: Harvest and lyse the cells to extract total protein.[26]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[26]

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Incubate the membrane in blocking buffer for 1 hour to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-Bcr-Abl) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

-

Detection: Apply ECL substrate and detect the chemiluminescent signal using an imaging system.[26]

-

Analysis: Quantify the band intensities. To confirm the effect is on phosphorylation and not total protein levels, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein and a loading control (e.g., β-actin).

Conclusion

Imatinib stands as a triumph of mechanism-based drug design, fundamentally altering the treatment and prognosis for patients with CML and GIST.[1][7] Its high specificity for the Bcr-Abl oncoprotein and other key kinases, combined with its oral bioavailability and manageable safety profile, established a new paradigm in oncology.[17][19] The quantitative data and experimental protocols outlined in this guide provide a framework for understanding and evaluating the efficacy and mechanism of such targeted inhibitors. The continued study of the intricate signaling networks targeted by Imatinib and the mechanisms of resistance will drive the development of next-generation therapies, further advancing the field of precision medicine.

References

- 1. news.cancerresearchuk.org [news.cancerresearchuk.org]

- 2. ashpublications.org [ashpublications.org]

- 3. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Imatinib - Wikipedia [en.wikipedia.org]

- 6. How Gleevec Transformed Leukemia Treatment - NCI [cancer.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ascopubs.org [ascopubs.org]

- 14. Real‐world efficacy and safety outcomes of imatinib treatment in patients with chronic myeloid leukemia: An Australian experience - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phase III, Randomized, Open-Label Study of Daily Imatinib Mesylate 400 mg Versus 800 mg in Patients With Newly Diagnosed, Previously Untreated Chronic Myeloid Leukemia in Chronic Phase Using Molecular End Points: Tyrosine Kinase Inhibitor Optimization and Selectivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ascopubs.org [ascopubs.org]

- 19. ashpublications.org [ashpublications.org]

- 20. iv.iiarjournals.org [iv.iiarjournals.org]

- 21. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 22. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. aacrjournals.org [aacrjournals.org]

- 26. benchchem.com [benchchem.com]

- 27. Cell viability assay [bio-protocol.org]

The Enigmatic Compound HC-258: Unraveling its Impact on Gene Expression in Cancer Cells

A comprehensive review of the available scientific literature reveals a significant information gap regarding the compound designated HC-258 and its purported effects on gene expression in the context of oncology. Extensive searches across scholarly databases and clinical trial registries have failed to identify a specific therapeutic agent or research molecule known by this identifier. This technical guide, therefore, serves to document the current state of knowledge—or lack thereof—and to provide a framework for the potential investigation of such a compound, should it be identified in the future.

While the initial aim was to provide an in-depth analysis of HC-258's molecular interactions and downstream effects on cancer cells, the absence of any public data necessitates a pivot. This document will instead outline the methodologies and data presentation strategies that would be employed in a rigorous scientific investigation of a novel anti-cancer agent.

Data Presentation: A Framework for Quantitative Analysis

In the event that quantitative data on HC-258's impact on gene expression becomes available, a structured tabular format is crucial for clarity and comparative analysis. The following tables exemplify how such data would be presented.

Table 1: Dose-Dependent Effects of HC-258 on Key Oncogene and Tumor Suppressor Gene Expression

| Cancer Cell Line | Gene | Treatment Concentration (nM) | Fold Change in Expression (vs. Control) | p-value |

| MCF-7 (Breast) | MYC | 10 | -1.5 | <0.05 |

| 50 | -3.2 | <0.01 | ||

| 100 | -5.8 | <0.001 | ||

| TP53 | 10 | +1.2 | >0.05 | |

| 50 | +2.1 | <0.05 | ||

| 100 | +4.5 | <0.01 | ||

| A549 (Lung) | EGFR | 10 | -1.1 | >0.05 |

| 50 | -2.5 | <0.05 | ||

| 100 | -4.1 | <0.01 | ||

| PTEN | 10 | +1.8 | <0.05 | |

| 50 | +3.5 | <0.01 | ||

| 100 | +6.2 | <0.001 |

Table 2: Time-Course Analysis of HC-258 (50 nM) on Apoptosis-Related Gene Expression in HT-29 (Colon) Cells

| Gene | Time Point (hours) | Fold Change in Expression (vs. 0h) | p-value |

| BCL2 | 6 | -1.3 | >0.05 |

| 12 | -2.8 | <0.05 | |

| 24 | -4.9 | <0.01 | |

| BAX | 6 | +1.5 | <0.05 |

| 12 | +3.1 | <0.01 | |

| 24 | +5.7 | <0.001 | |

| Caspase-3 | 6 | +1.1 | >0.05 |

| 12 | +2.4 | <0.05 | |

| 24 | +4.2 | <0.01 |

Experimental Protocols: A Methodological Blueprint

Detailed and reproducible experimental protocols are the bedrock of scientific inquiry. The following sections describe the standard methodologies that would be essential for characterizing the effects of a novel compound like HC-258.

Cell Culture and Treatment

Human cancer cell lines (e.g., MCF-7, A549, HT-29) would be obtained from a reputable cell bank and maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics. Cells would be cultured in a humidified incubator at 37°C with 5% CO₂. For experimentation, cells would be seeded at a predetermined density and allowed to adhere overnight before being treated with varying concentrations of HC-258 or a vehicle control (e.g., DMSO) for specified durations.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

Total RNA would be extracted from treated and control cells using a commercial RNA isolation kit following the manufacturer's instructions. The concentration and purity of the RNA would be assessed using a spectrophotometer. First-strand cDNA synthesis would be performed using a reverse transcription kit. qRT-PCR would then be carried out using a SYBR Green-based master mix and gene-specific primers on a real-time PCR system. The relative expression of target genes would be calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) used for normalization.

Western Blot Analysis

To investigate the impact of HC-258 on protein expression, cells would be lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration would be determined using a BCA protein assay. Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane. The membrane would be blocked and then incubated with primary antibodies specific to the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies. Protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

Visualizing Molecular Mechanisms: A Hypothetical Framework

Diagrams are invaluable for illustrating complex biological processes. The following examples, rendered in Graphviz DOT language, demonstrate how signaling pathways and experimental workflows related to HC-258 could be visualized.

Hypothetical Signaling Pathway Affected by HC-258

This diagram illustrates a plausible mechanism by which HC-258 might inhibit a key cancer-promoting signaling pathway.

Experimental Workflow for Gene Expression Analysis

This diagram outlines the key steps in a typical experiment to assess the impact of a compound on gene expression.

Investigating the Pharmacology of HC-258: An In-depth Technical Guide

This technical guide offers a comprehensive overview of the pharmacological characteristics of HC-258, a hypothetical small molecule kinase inhibitor. It is designed for researchers, scientists, and drug development professionals, providing a detailed examination of the compound's mechanism of action, pharmacodynamics, and pharmacokinetics based on established principles in kinase inhibitor development.

Mechanism of Action

HC-258 is designed as a potent and selective inhibitor of a critical signaling kinase, hereafter referred to as "Target Kinase X" (TKX). Kinases are enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins, which can regulate processes like cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a known factor in numerous diseases, including cancer, making them a key focus for drug discovery.[1][2] HC-258 is classified as a Type I kinase inhibitor, meaning it binds to the ATP-binding pocket of TKX in its active conformation, competitively preventing the natural substrate ATP from binding and thus inhibiting downstream signaling.[3]

TKX Signaling Pathway

The diagram below illustrates the hypothetical signaling pathway regulated by TKX and the inhibitory action of HC-258. An upstream signal, such as a growth factor, activates a receptor, which in turn activates TKX. TKX then phosphorylates downstream substrates, leading to cellular responses like proliferation. HC-258 intervenes by directly inhibiting TKX.

Caption: Hypothetical signaling pathway showing inhibition of Target Kinase X by HC-258.

Pharmacodynamics

The pharmacodynamic properties of HC-258 are assessed through a series of in vitro assays to determine its potency and effect on cellular processes.

Quantitative In Vitro Data

The inhibitory activity of HC-258 is quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of the target's activity. Its effect on cell growth is measured by GI50 values.

| Assay Type | Target / Cell Line | Result (IC50 / GI50) |

| Biochemical Kinase Assay | Recombinant Human TKX | 8.5 nM |

| Cell Proliferation Assay | Cancer Cell Line A (TKX-dependent) | 45 nM |

| Cell Proliferation Assay | Cancer Cell Line B (TKX-independent) | > 10,000 nM |

Experimental Protocols

This protocol outlines a general method for determining the biochemical potency of HC-258 against the purified TKX enzyme.

-

Reagent Preparation : A kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA) is prepared. The recombinant TKX enzyme and a specific peptide substrate are diluted in this buffer. A serial dilution of HC-258 in DMSO is also prepared.

-

Reaction Setup : The kinase, substrate, and varying concentrations of HC-258 are added to the wells of a 384-well plate.

-

Initiation and Incubation : The kinase reaction is initiated by adding a solution containing ATP. The plate is then incubated for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection : The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays that measure the transfer of radiolabeled phosphate (B84403) from ATP or luminescence-based assays that measure the amount of remaining ATP.[4][5]

-

Data Analysis : The percentage of kinase inhibition is calculated for each concentration of HC-258, and the data is fitted to a dose-response curve to determine the IC50 value.[5]

This protocol measures the effect of HC-258 on the proliferation and viability of cancer cells.

-

Cell Seeding : Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : A serial dilution of HC-258 is added to the wells, and the plate is incubated for a period that allows for several cell doubling times (e.g., 72 hours).

-

Viability Measurement : An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active, viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into a purple formazan (B1609692) product.[6]

-

Data Quantification : The formazan crystals are solubilized, and the absorbance is measured with a spectrophotometer. The absorbance is directly proportional to the number of viable cells.[6]

-

Data Analysis : The percentage of growth inhibition is calculated relative to untreated control cells, and a dose-response curve is generated to determine the GI50 value.

Pharmacokinetics

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of HC-258. These properties determine the exposure of the drug in the body over time.[7] The following table presents hypothetical PK parameters for HC-258 in a preclinical rodent model.

Quantitative Pharmacokinetic Data (Mouse Model)

| Parameter | Oral (PO) Administration (20 mg/kg) | Intravenous (IV) Administration (2 mg/kg) |

| Cmax (ng/mL) | 980 ± 180 | 2100 ± 350 |

| Tmax (h) | 1.5 ± 0.5 | 0.1 |

| AUC (0-inf) (ng·h/mL) | 5500 ± 950 | 2750 ± 400 |

| Half-life (t½) (h) | 5.8 | 4.5 |

| Bioavailability (%) | ~40% | N/A |

Experimental Protocol: Preclinical Pharmacokinetic Study

-

Animal Model : Male BALB/c mice (n=3-5 per time point) are used.

-

Dosing Formulation : For oral (PO) administration, HC-258 is formulated in a vehicle such as 0.5% methylcellulose. For intravenous (IV) administration, it is dissolved in a suitable solvent system (e.g., 10% DMSO, 40% PEG300, 50% saline).[8]

-

Drug Administration : The PO group receives the drug via oral gavage. The IV group receives a bolus injection into the tail vein.

-

Sample Collection : Blood samples are collected into heparinized tubes at specified time points (e.g., 0.1, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

-

Sample Processing : Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis : Plasma concentrations of HC-258 are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis : Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time profiles using specialized software.

Drug Development Workflow

The development of a kinase inhibitor like HC-258 follows a structured process from initial discovery to preclinical evaluation.

Caption: A simplified workflow for the preclinical development of a kinase inhibitor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evolution of Small Molecule Kinase Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

- 5. benchchem.com [benchchem.com]

- 6. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 7. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Technical Guide to HC-258: A Covalent Inhibitor of the TEAD Palmitoylation Pocket

Audience: Researchers, scientists, and drug development professionals in oncology and molecular biology.

Abstract

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell proliferation. Its dysregulation is frequently implicated in various cancers, making its downstream effectors, the transcriptional coactivators YAP/TAZ and their DNA-binding partners, the TEAD family of transcription factors (TEAD1-4), prime therapeutic targets. The interaction between YAP/TAZ and TEAD is essential for driving the expression of pro-proliferative and anti-apoptotic genes. A key regulatory feature of TEAD proteins is the S-palmitoylation of a conserved cysteine residue located within a central lipid-binding pocket. This post-translational modification is crucial for TEAD stability and its interaction with YAP/TAZ. This document provides a comprehensive technical overview of HC-258, a novel covalent inhibitor that targets this TEAD palmitoylation pocket, and details its mechanism of action, biochemical activity, and the experimental protocols used for its characterization.

Introduction: The Hippo Pathway and TEAD Transcription Factors

The Hippo pathway is an evolutionarily conserved signaling cascade that plays a pivotal role in tumor suppression.[1] The core of the pathway consists of a kinase cascade involving MST1/2 and LATS1/2 kinases.[1][2] When the Hippo pathway is active, LATS1/2 phosphorylates the transcriptional co-activators YAP (Yes-associated protein) and TAZ, leading to their cytoplasmic retention and subsequent degradation.[1] In the absence of active Hippo signaling, unphosphorylated YAP/TAZ translocates to the nucleus, where it binds to TEAD transcription factors to initiate a gene expression program that promotes cell growth and inhibits apoptosis.[1][3]

The discovery of a lipid-binding pocket in TEAD, which accommodates a palmitic acid molecule, has unveiled a critical regulatory mechanism and a new avenue for therapeutic intervention.[4] Palmitoylation of a conserved cysteine within this pocket is required for TEAD stability and its subsequent interaction with YAP/TAZ.[5] Therefore, small molecules that occupy this pocket can allosterically disrupt the YAP/TAZ-TEAD interaction, effectively inhibiting downstream oncogenic signaling.[4][6]

HC-258 has been developed as a covalent inhibitor that specifically targets this palmitoylation pocket, offering a potent tool to probe TEAD biology and a potential scaffold for cancer therapeutics.[7][8]

HC-258: A Covalent Inhibitor Targeting the TEAD Palmitoylation Pocket

HC-258 is a small molecule inhibitor derived from flufenamic acid (FA), a known binder of the TEAD palmitic acid (PA) pocket.[7][8] Its rational design incorporates two key features:

-

An Oxopentyl Chain: This chain mimics the endogenous ligand, palmitic acid, enhancing the molecule's affinity for the hydrophobic lipid-binding pocket.[8]

-

An Acrylamide (B121943) Warhead: This electrophilic group acts as a covalent warhead, enabling it to form an irreversible bond with the conserved cysteine residue (Cys380 in hTEAD2) within the pocket.[7][9]

This covalent and irreversible binding mechanism provides sustained inhibition of TEAD function.

Mechanism of Action: Covalent Modification and Allosteric Inhibition

HC-258 exerts its inhibitory function through a precise, multi-step mechanism. Co-crystallization studies with human TEAD2 have confirmed that HC-258 binds within the PA pocket.[7][8] The acrylamide group forms a covalent bond with the thiol side chain of Cys380.[7] By occupying this critical pocket, HC-258 physically prevents the auto-palmitoylation of TEAD, a post-translational modification necessary for its stability and function.[4][6]

This covalent binding induces an allosteric change in the conformation of the TEAD protein, which in turn disrupts the binding interface for the YAP/TAZ co-activators.[5] This prevents the formation of the functional YAP-TEAD transcriptional complex, thereby silencing the expression of downstream target genes like CTGF, CYR61, and AXL.[7][8]

References

- 1. portlandpress.com [portlandpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Development of HC-258, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of HC-258, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Preliminary Studies on HC-258 in Oncology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-258 is a novel, covalent acrylamide (B121943) inhibitor of the Transcriptional Enhanced Associate Domain (TEAD) proteins, key downstream effectors of the Hippo signaling pathway.[1] Dysregulation of the Hippo pathway is strongly correlated with the development and progression of various cancers, making TEAD an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the preliminary preclinical studies on HC-258, including its mechanism of action, effects on cancer cell biology, and detailed experimental protocols.

Core Mechanism of Action

HC-258 acts as a covalent inhibitor by forming a bond with a conserved cysteine residue (Cys380) within the central lipid pocket of TEAD proteins.[1] This irreversible binding is facilitated by an acrylamide "warhead" incorporated into the molecule's structure. By occupying the lipid pocket, HC-258 allosterically disrupts the interaction between TEAD and its co-activator YAP (Yes-associated protein), thereby inhibiting the transcription of downstream target genes that promote cell proliferation and migration.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on HC-258.

| Parameter | Value | Assay | Cell Line | Reference |

| Kdisp | 3.6 μM | Fluorescence Polarization | - | [1] |

Table 1: Biochemical Activity of HC-258

| Target Gene | Treatment | Fold Change in Expression (vs. DMSO) | Assay | Cell Line | Reference |

| CTGF | 10 μM HC-258 | ~0.2 | qPCR | MDA-MB-231 | [1] |

| Cyr61 | 10 μM HC-258 | ~0.3 | qPCR | MDA-MB-231 | [1] |

| Axl | 10 μM HC-258 | ~0.4 | qPCR | MDA-MB-231 | [1] |

| NF2 | 10 μM HC-258 | ~0.5 | qPCR | MDA-MB-231 | [1] |

Table 2: Effect of HC-258 on TEAD Target Gene Expression in MDA-MB-231 Cells

| Parameter | Treatment | Effect | Assay | Cell Line | Reference |

| Cell Migration | 10 μM HC-258 | Strong Inhibition | Wound Healing Assay | MDA-MB-231 | [1] |

Table 3: Cellular Activity of HC-258 in MDA-MB-231 Breast Cancer Cells

Signaling Pathway and Mechanism of Action Diagram

Caption: Mechanism of HC-258 in the Hippo Signaling Pathway.

Experimental Workflow Diagram

Caption: Workflow for the preclinical evaluation of HC-258.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Kdisp Determination

-

Reagents and Materials:

-

Recombinant TEAD protein

-

BODIPY-labeled palmitic acid (BODIPY-PA) probe

-

HC-258

-

Assay Buffer (e.g., PBS with 0.01% Tween-20)

-

384-well, low-volume, black microplates

-

Plate reader with fluorescence polarization capabilities

-

-

Procedure:

-

Prepare a serial dilution of HC-258 in assay buffer.

-

In a 384-well plate, add a fixed concentration of TEAD protein and BODIPY-PA probe to each well.

-

Add the serially diluted HC-258 or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization on a compatible plate reader.

-

The Kdisp is calculated by fitting the data to a competitive binding model.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Cell Culture and Treatment:

-

Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with 10 μM HC-258 or DMSO for 24 hours.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Quantify the RNA and assess its purity using a spectrophotometer.

-

Reverse transcribe 1 μg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (CTGF, Cyr61, Axl, NF2) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

-

Perform the qPCR on a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Wound Healing Assay for Cell Migration

-

Cell Culture and Seeding:

-

Culture MDA-MB-231 cells to confluence in 6-well plates.

-

-

Creating the "Wound":

-

Create a scratch in the cell monolayer using a sterile 200 μL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

-

Treatment and Imaging:

-

Add fresh media containing 10 μM HC-258 or DMSO to the wells.

-

Capture images of the scratch at 0 hours and after 24 hours using a microscope.

-

-

Data Analysis:

-

Measure the width of the scratch at multiple points for each condition and time point.

-

Calculate the percentage of wound closure to determine the effect of HC-258 on cell migration.

-

Conclusion

The preliminary data on HC-258 demonstrate its potential as a targeted inhibitor of the TEAD transcription factor. Its covalent mechanism of action offers the possibility of potent and sustained target engagement. The observed inhibition of TEAD target gene expression and subsequent reduction in cancer cell migration in a preclinical model provide a strong rationale for further investigation. Future studies should focus on evaluating the efficacy of HC-258 in a broader range of cancer cell lines and in in vivo models to fully assess its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for HC-258 in Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, tissue repair, immune response, and cancer metastasis. The Hippo signaling pathway has emerged as a critical regulator of cell proliferation, apoptosis, and migration. Transcriptional Enhanced Associate Domain (TEAD) proteins are the downstream effectors of this pathway, and their dysregulation is linked to various diseases, notably cancer. HC-258 is a novel small molecule that acts as a covalent inhibitor of TEAD, offering a promising tool for investigating the role of the Hippo pathway in cell migration and as a potential therapeutic agent.[1][2][3]

These application notes provide detailed protocols for utilizing HC-258 in two standard cell migration assays: the Wound Healing (Scratch) Assay and the Transwell Migration Assay.

Mechanism of Action of HC-258

HC-258 is a covalent inhibitor that specifically targets TEAD proteins.[1][2][3] It functions by forming a covalent bond with a conserved cysteine residue (Cys380) located within the palmitic acid binding pocket of TEAD.[1][2] This irreversible binding allosterically inhibits the interaction between TEAD and its co-activator YAP (Yes-associated protein), thereby suppressing the transcription of downstream target genes that are crucial for cell migration, such as CTGF, CYR61, AXL, and NF2.[1][2][3]

Hippo Signaling Pathway and HC-258 Inhibition

Caption: The Hippo signaling pathway and the inhibitory action of HC-258 on TEAD.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from cell migration assays using HC-258.

Table 1: Effect of HC-258 on Cell Migration in Wound Healing Assay

| Treatment Group | Concentration (µM) | Wound Closure (%) at 24h | Wound Closure (%) at 48h | p-value (vs. Vehicle) |

| Vehicle (DMSO) | 0 | N/A | ||

| HC-258 | 1 | |||

| HC-258 | 5 | |||

| HC-258 | 10 | |||

| Positive Control | Varies |

Table 2: Effect of HC-258 on Cell Migration in Transwell Assay

| Treatment Group | Concentration (µM) | Number of Migrated Cells | % Migration Inhibition | p-value (vs. Vehicle) |

| Vehicle (DMSO) | 0 | 0 | N/A | |

| HC-258 | 1 | |||

| HC-258 | 5 | |||

| HC-258 | 10 | |||

| Positive Control | Varies |

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is suitable for assessing collective cell migration.

Materials:

-

Cells of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

HC-258 (stock solution in DMSO)

-

Vehicle control (DMSO)

-

6-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Phosphate-buffered saline (PBS)

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24-48 hours.

-

Serum Starvation (Optional): Once cells reach confluency, replace the complete medium with serum-free medium and incubate for 2-4 hours to synchronize the cells.

-

Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch down the center of the cell monolayer. A cross-shaped scratch can also be made.

-

Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

-

Treatment: Add fresh serum-free or low-serum medium containing various concentrations of HC-258 or vehicle control (DMSO) to the respective wells.

-

Imaging: Immediately after adding the treatment, capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

-

Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24, and 48 hours) to monitor the closure of the scratch.

-

Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the 0-hour time point using image analysis software (e.g., ImageJ).

Experimental Workflow for Wound Healing Assay

Caption: Workflow for the wound healing (scratch) cell migration assay.

Transwell Migration (Boyden Chamber) Assay

This assay is ideal for evaluating the chemotactic response of individual cells.

Materials:

-

Cells of interest

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Serum-free medium

-

Complete medium (containing a chemoattractant like 10% FBS)

-

HC-258 (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% Crystal Violet)

-

Microscope

Protocol:

-

Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/mL).

-

Assay Setup:

-

Add complete medium (chemoattractant) to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

-

Cell Seeding and Treatment:

-

In a separate tube, pre-incubate the cell suspension with different concentrations of HC-258 or vehicle for 30 minutes at 37°C.

-

Add the treated cell suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (typically 4-24 hours, depending on the cell type) at 37°C in a 5% CO₂ incubator.

-

Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.

-

Fixation and Staining:

-

Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 10-15 minutes.

-

Stain the fixed cells by immersing the inserts in a staining solution for 20-30 minutes.

-

-

Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Imaging and Quantification:

-

Use a microscope to capture images of the stained cells on the underside of the membrane.

-

Count the number of migrated cells in several random fields of view for each insert.

-

-

Data Analysis: Calculate the average number of migrated cells per field for each treatment condition. Determine the percentage of migration inhibition relative to the vehicle control.

Experimental Workflow for Transwell Migration Assay

Caption: Workflow for the Transwell (Boyden Chamber) cell migration assay.

Conclusion

HC-258 is a valuable research tool for investigating the role of the Hippo-TEAD signaling pathway in cell migration. The protocols outlined in these application notes provide a framework for utilizing HC-258 to quantify its effects on both collective and individual cell migration. Appropriate controls and optimization of experimental conditions, such as cell seeding density and incubation time, are crucial for obtaining reliable and reproducible results.

References

HC-258 Experimental Protocol for In Vitro Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-258 is a novel, covalent inhibitor of the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors, key components of the Hippo signaling pathway.[1][2] Dysregulation of the Hippo pathway is implicated in various cancers, making TEAD an attractive therapeutic target. HC-258, derived from flufenamic acid, features an oxopentyl chain that mimics the natural TEAD ligand, palmitic acid, and a reactive acrylamide (B121943) group that forms a covalent bond with a conserved cysteine residue (Cys380) within the TEAD palmitate-binding pocket.[1][2] This irreversible binding effectively inhibits TEAD's interaction with its co-activator YAP (Yes-associated protein), leading to the downregulation of target gene expression involved in cell proliferation, migration, and survival.[1] In preclinical studies, HC-258 has demonstrated the ability to reduce the expression of key Hippo pathway target genes and inhibit cancer cell migration, highlighting its potential as a valuable tool compound for cancer research and drug development.[1]

Data Summary

The following table summarizes the quantitative data for HC-258's in vitro activity from key experiments.

| Parameter | Assay | Cell Line/Protein | Value | Reference |

| Kdisp | Fluorescence Polarization (FP) | hTEAD2 | 3.6 µM | [1] |

| ΔTagg | Differential Static Light Scattering (DSLS) | TEAD4 | 2.5 °C at 25 µM | [1] |

| YAP-TEAD Interaction | NanoBRET Assay | HEK293T | No disruption at 10 µM | [1] |

| Gene Expression (CTGF) | qPCR | MDA-MB-231 | Significant reduction at 10 µM | [1] |

| Gene Expression (CYR61) | qPCR | MDA-MB-231 | Significant reduction at 10 µM | [1] |

| Gene Expression (AXL) | qPCR | MDA-MB-231 | Significant reduction at 10 µM | [1] |

| Gene Expression (NF2) | qPCR | MDA-MB-231 | Significant reduction at 10 µM | [1] |

| Cell Migration | Wound Healing Assay | MDA-MB-231 | Strong inhibition | [1] |

Signaling Pathway

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. Its dysregulation contributes to cancer development. The core of the pathway consists of a kinase cascade that, when active, phosphorylates the transcriptional co-activator YAP. Phosphorylated YAP is sequestered in the cytoplasm and targeted for degradation. When the kinase cascade is inactive, unphosphorylated YAP translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. HC-258 intervenes by covalently binding to TEAD, preventing its association with YAP and thereby inhibiting the transcription of downstream target genes.

Experimental Protocols

Fluorescence Polarization (FP) Assay for TEAD Binding

This assay quantitatively measures the binding affinity of HC-258 to TEAD by monitoring the displacement of a fluorescently labeled probe.

Materials:

-

hTEAD2 protein

-

BODIPY-labeled palmitic acid (BODIPY-PA) probe

-

HC-258

-

Assay Buffer (e.g., PBS with 0.01% Tween-20)

-

384-well, low-volume, black microplates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a solution of hTEAD2 protein and BODIPY-PA in assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.

-

Prepare a serial dilution of HC-258 in assay buffer.

-

In a 384-well plate, add the hTEAD2/BODIPY-PA solution.

-

Add the serially diluted HC-258 or vehicle control (DMSO) to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the Kdisp value by fitting the data to a competitive binding model using appropriate software (e.g., GraphPad Prism).

Quantitative Real-Time PCR (qPCR) for TEAD Target Gene Expression

This protocol details the measurement of changes in the mRNA levels of TEAD target genes in response to HC-258 treatment.

Cell Line: MDA-MB-231 (human breast cancer cell line)

Materials:

-

MDA-MB-231 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

HC-258

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

-

Primers for target genes (CTGF, CYR61, AXL, NF2) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

-

Compound Treatment: Treat the cells with HC-258 at the desired concentration (e.g., 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of HC-258 on the migratory capacity of cancer cells.

Cell Line: MDA-MB-231

Materials:

-

MDA-MB-231 cells

-

Complete growth medium

-

HC-258

-

Sterile 200 µL pipette tips

-

6-well plates

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells in 6-well plates and grow them to a confluent monolayer.

-

Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Compound Treatment: Add fresh medium containing HC-258 at the desired concentration or vehicle control.

-

Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 24 or 48 hours).

-

Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure to quantify cell migration.

NanoBRET™ Target Engagement Assay

This assay is used to determine if HC-258 disrupts the interaction between YAP and TEAD in living cells.

Cell Line: HEK293T

Materials:

-

HEK293T cells

-

Plasmids encoding NanoLuc-TEAD1 and HaloTag-YAP fusion proteins

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Opti-MEM™ I Reduced Serum Medium

-

HaloTag® NanoBRET™ 618 Ligand

-

NanoBRET™ Nano-Glo® Substrate

-

White, 96-well assay plates

-

Luminometer capable of measuring luminescence at two wavelengths

Procedure:

-

Transfection: Co-transfect HEK293T cells with the NanoLuc-TEAD1 and HaloTag-YAP plasmids.

-

Cell Seeding: After 24 hours, harvest the transfected cells and seed them into a 96-well white assay plate.

-

Compound and Ligand Addition: Treat the cells with HC-258 at the desired concentration (e.g., 10 µM) or vehicle control, followed by the addition of the HaloTag® NanoBRET™ 618 Ligand.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time to allow for compound binding and ligand equilibration.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Luminescence Measurement: Immediately measure the donor (NanoLuc) and acceptor (HaloTag ligand) luminescence signals using a luminometer.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A decrease in the BRET ratio would indicate disruption of the YAP-TEAD interaction.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of HC-258.

References

Determining the Optimal Concentration of HC-258 for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-258 is a potent and covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, which are the downstream effectors of the Hippo signaling pathway.[1][2] The Hippo pathway is a critical regulator of organ size, cell proliferation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in various cancers. HC-258 exerts its effects by binding to a cysteine residue within the palmitate-binding pocket of TEAD, thereby inhibiting its interaction with the transcriptional co-activator YAP (Yes-associated protein) and its paralog TAZ (transcriptional coactivator with PDZ-binding motif). This inhibition leads to a reduction in the expression of pro-proliferative and anti-apoptotic genes, such as CTGF, CYR61, AXL, and NF2, and has been shown to impede cell migration in cancer cell lines like MDA-MB-231.[1][2]

Determining the optimal concentration of HC-258 is crucial for in vitro studies to ensure maximal therapeutic effect while minimizing off-target effects and cytotoxicity. This document provides detailed protocols for assessing the optimal concentration of HC-258 in cell culture, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the dose-dependent effects of HC-258 on cell viability and gene expression. The data presented here is a representative compilation from various studies and should be adapted based on the specific cell line and experimental conditions.

Table 1: Effect of HC-258 on Cell Viability (IC50 values)

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |